molecular formula C11H11ClO3 B3164301 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride CAS No. 890647-82-2

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride

Cat. No.: B3164301
CAS No.: 890647-82-2
M. Wt: 226.65 g/mol
InChI Key: BKGHJCAAKGYCSE-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride is an organic compound that belongs to the class of benzodioxepines. This compound is characterized by a benzene ring fused with a dioxepin ring and an acetyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride typically involves the following steps:

    Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate reagent under acidic or basic conditions.

    Introduction of the Acetyl Chloride Group: The next step involves the introduction of the acetyl chloride group. This can be done by reacting the benzodioxepin intermediate with acetyl chloride in the presence of a catalyst, such as aluminum chloride or pyridine, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as distillation and crystallization, may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzodioxepin ring can undergo oxidation and reduction reactions under appropriate conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of solvents like dichloromethane or tetrahydrofuran and catalysts like pyridine or triethylamine.

    Hydrolysis: Reagents include water or aqueous sodium hydroxide; conditions involve heating under reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction; conditions vary depending on the desired product.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Carboxylic Acid: Formed from hydrolysis.

    Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.

Scientific Research Applications

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methyl chloride
  • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl chloride
  • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-propyl chloride

Uniqueness

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride is unique due to the presence of the acetyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHJCAAKGYCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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